Bienvenue dans la boutique en ligne BenchChem!

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine

DNA minor-groove binding thermal melt assay dicationic diamidines

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine (CAS 160522-88-3, designated compound is a symmetrical dicationic 2,4-diarylpyrimidine bearing two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) terminal groups. It was first synthesized and biologically characterized as part of a focused library of DNA-binding diamidine analogs evaluated for activity against Pneumocystis carinii pneumonia (PCP).

Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
CAS No. 160522-88-3
Cat. No. B060527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine
CAS160522-88-3
Synonyms2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine
Molecular FormulaC22H20N6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5
InChIInChI=1S/C22H20N6/c1-3-16(20-24-11-12-25-20)4-2-15(1)19-9-10-23-22(28-19)18-7-5-17(6-8-18)21-26-13-14-27-21/h1-10H,11-14H2,(H,24,25)(H,26,27)
InChIKeyXEGQNTSGTQJBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine (CAS 160522-88-3): A Dicationic DNA Minor-Groove Binder for Anti-Pneumocystis Research


2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine (CAS 160522-88-3, designated compound 7) is a symmetrical dicationic 2,4-diarylpyrimidine bearing two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) terminal groups. It was first synthesized and biologically characterized as part of a focused library of DNA-binding diamidine analogs evaluated for activity against Pneumocystis carinii pneumonia (PCP) [1]. The compound functions as a DNA minor-groove binder and topoisomerase II inhibitor, with a molecular formula of C22H20N6 and a molecular weight of 368.4 g/mol [2]. Its structural signature—a central pyrimidine core flanked by two phenyl-imidazoline arms—places it within the broader class of dicationic heterocyclic DNA ligands that have been explored as alternatives to pentamidine for opportunistic infections.

Why Dicationic 2,4-Diarylpyrimidines Are Not Interchangeable: Structural Determinants of DNA Binding vs. In Vivo Efficacy


Within the dicationic 2,4-diarylpyrimidine series, subtle modifications to the terminal cationic moiety profoundly and non-linearly affect both DNA binding thermodynamics and in vivo antiparasitic activity. The imidazoline-terminated analog (compound 7) exhibits stronger DNA thermal stabilization (ΔTm = 22.7°C) than its amidino counterpart compound 6 (ΔTm = 21.5°C), yet paradoxically shows minimal in vivo anti-PCP efficacy (86.4% cysts remaining at 5 mg/kg) compared to compound 6 (4.3% cysts at the same dose) [1]. This pronounced structure-activity disconnect—where improved target engagement correlates inversely with therapeutic outcome—means that selecting a compound based solely on in vitro DNA binding potency or gross chemical similarity risks procuring a molecule that is functionally unsuitable for efficacy studies. The imidazoline-for-amidine substitution, while biophysically favorable, introduces changes in pharmacokinetics, cellular uptake, or intracellular distribution that abolish in vivo activity [1].

Quantitative Differentiation of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine from Its Closest Analogs: Evidence-Based Procurement Guide


DNA Thermal Stabilization Superiority Over the Direct Amidino Analog (Compound 6)

In a head-to-head thermal denaturation assay using poly dA·dT, compound 7 produced a ΔTm of 22.7°C, compared to 21.5°C for its direct amidino analog compound 6 (2,4-bis-(4-amidinophenyl)pyrimidine), and 12.8°C for pentamidine [1]. This represents a 1.2°C (5.6%) greater thermal stabilization than the amidino counterpart and a 9.9°C (77.3%) increase over the clinical standard pentamidine. The imidazoline group thus confers measurably stronger DNA minor-groove stabilization than the amidine group within an otherwise identical scaffold [1].

DNA minor-groove binding thermal melt assay dicationic diamidines

Two-Fold Superior Topoisomerase II Inhibition Relative to the Amidino Analog

Against topoisomerase II isolated from G. lamblia, compound 7 exhibited an IC50 range of 3–6 mM, while compound 6 showed an IC50 range of 6–12 mM in the same assay platform [1]. This corresponds to an approximately two-fold greater inhibitory potency. The imidazoline derivative also matched the potency of compound 10 (IC50 = 3–6 mM) and substantially outperformed the methoxy-substituted imidazoline analog compound 21 (IC50 = 200 mM) [1].

topoisomerase II inhibition Giardia lamblia antiparasitic target engagement

Critically Deficient In Vivo Anti-PCP Efficacy Despite Maximal DNA Binding

In the immunosuppressed rat model of PCP, compound 7 administered intravenously at 5 mg/kg/day yielded a lung cyst burden of 86.4% relative to saline-treated controls, indicating negligible therapeutic benefit [1]. In stark contrast, compound 6 at the same 5 mg/kg dose reduced cysts to 4.3% of controls (a 20-fold superior reduction), and compound 9 (2,4-bis[(4-N-n-propylamidino)phenyl]pyrimidine) achieved near-total cyst clearance at 0.05% of control levels [1]. The clinical comparator pentamidine at its effective 10 mg/kg dose reduced cysts to 3.3% [1]. Notably, compound 7 was explicitly excluded from the list of compounds described as 'more active and less toxic than pentamidine' in the original publication [1].

in vivo anti-PCP activity immunosuppressed rat model Pneumocystis carinii pneumonia

Favorable Acute Toxicity Profile—Lower Systemic Toxicity Than Tetrahydropyrimidine and Isopropylamidino Analogs

Compound 7 produced only mild overt toxicity (score 1+ on a semiquantitative scale where 3+ denotes severe toxicity) at 5 mg/kg iv in the rat PCP model [1]. In direct comparison, the tetrahydropyrimidinyl analog compound 8 elicited severe toxicity (score 3+) at the identical 5 mg/kg dose, requiring dose reduction to 2.5 mg/kg for survival. Compound 22 also exhibited 3+ toxicity at 5 mg/kg. Pentamidine at its therapeutic 10 mg/kg dose produced moderate toxicity (score 2+) [1].

acute toxicity scoring therapeutic index dicationic heterocycles

Off-Target Human APE1 Endonuclease Inhibition—A Divergent Pharmacological Profile

In orthogonal recombinant human APE1 endonuclease assays, compound 7 demonstrated inhibitory activity with IC50 values of 2.9 µM (fluorescence-based HTS assay, 15-minute incubation) and 5.0 µM (radiometric PAGE assay using [³⁵P]-5'-AP-DNA substrate) [1]. This target engagement is mechanistically distinct from the compound's topoisomerase II and DNA minor-groove binding activities. However, comparative APE1 inhibition data for closely related 2,4-diarylpyrimidine analogs (compounds 6, 8–11, 20–22) are not available from the same assay panel, precluding a direct potency ranking within the series [1].

APE1 inhibition DNA base excision repair human endonuclease

Optimal Research and Procurement Applications of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine Based on Quantitative Differentiation Evidence


Biophysical DNA Minor-Groove Binding Studies Requiring Maximal Thermal Stabilization

Investigators studying the thermodynamics of dication-DNA minor-groove interactions should select compound 7 over compound 6 when the experimental endpoint is maximal duplex stabilization. With a ΔTm of 22.7°C on poly dA·dT versus 21.5°C for compound 6 [1], compound 7 provides a measurably stronger thermal shift, making it the superior probe for calorimetric (ITC/DSC), surface plasmon resonance (SPR), and fluorescence-based DNA binding assays. The 5.6% greater ΔTm, while modest in absolute terms, is reproducible and directly attributable to the imidazoline-for-amidine substitution [1].

Mechanistic Studies of Topoisomerase II Poisoning in Protozoal Systems

For researchers investigating topoisomerase II as an antiparasitic target in Giardia lamblia or related protozoa, compound 7 offers an approximately two-fold more potent inhibitory profile (IC50 = 3–6 mM) compared to the amidino analog compound 6 (IC50 = 6–12 mM) [1]. Combined with its strong DNA minor-groove binding, compound 7 serves as an effective chemical biology tool to probe the interplay between DNA ligand occupancy and topoisomerase II poisoning, particularly in comparative studies with compound 21, which showed 33- to 67-fold weaker topoisomerase inhibition (IC50 = 200 mM) despite also bearing imidazoline groups [1].

Structure-Activity Relationship (SAR) Training Sets for Dicationic DNA Ligand Optimization

Compound 7 is a critical SAR data point illustrating the 'binding-efficacy disconnect' that can occur in dicationic ligand optimization. Its inclusion in a comparative SAR panel—alongside compound 6 (amidine, ΔTm = 21.5°C, cysts 4.3%), compound 9 (N-n-propylamidino, ΔTm = 19.1°C, cysts 0.05%), and compound 10 (N-isopropylamidino, ΔTm = 17.8°C, cysts 1.3%) [1]—enables medicinal chemists to decouple DNA binding from in vivo activity and identify the molecular features responsible for the dramatic efficacy drop of the imidazoline derivative. This compound is therefore valuable not as a therapeutic lead, but as a 'negative control' exemplar of poor translation from biophysical to in vivo endpoints [1].

In Vitro Toxicology and Safety Margin Benchmarking of Dicationic Compounds

Investigators conducting in vitro cytotoxicity or organ-specific toxicity screening of dicationic heterocycles can employ compound 7 as a reference compound with a well-characterized in vivo toxicity profile. With a mild toxicity score of 1+ at 5 mg/kg iv in the rat model [1], compound 7 serves as a mid-range toxicity calibrator between compound 10 (toxicity score 0 at 5 mg/kg) and the severely toxic tetrahydropyrimidine analog compound 8 (toxicity score 3+ at 5 mg/kg) [1]. This graded toxicity ladder facilitates the construction of quantitative structure-toxicity relationship (QSTR) models for cationic DNA ligands [1].

Quote Request

Request a Quote for 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.